![molecular formula C18H20N2O3S2 B5132717 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5132717.png)
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline, also known as PTI-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of indoline derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline involves the inhibition of various signaling pathways that are involved in inflammation and cancer progression. The compound has been shown to inhibit the NF-κB and STAT3 signaling pathways, which are involved in the production of pro-inflammatory cytokines and the growth and survival of cancer cells.
Biochemical and Physiological Effects
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, the compound has been shown to have neuroprotective effects. Studies have shown that 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline can protect neurons from oxidative stress and prevent neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline in lab experiments is its specificity for certain signaling pathways. The compound has been shown to selectively inhibit the NF-κB and STAT3 pathways, which reduces the risk of off-target effects. However, one limitation of using 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline. One area of research could focus on the development of more soluble analogs of the compound, which would increase its potential for therapeutic use. Another area of research could focus on the use of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline in combination with other anti-cancer or anti-inflammatory agents, which could enhance its therapeutic efficacy. Additionally, further research could explore the potential use of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline in the treatment of other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline involves a multi-step process that begins with the reaction of 2-bromo-4-nitrothiophene with piperidine to form 4-piperidinyl-2-bromo-5-nitrothiophene. The resulting compound is then treated with sodium hydride and 1H-indole-3-carbaldehyde to produce 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline.
Wissenschaftliche Forschungsanwendungen
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. Studies have shown that 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Another area of research has focused on the anti-cancer properties of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline. Studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising therapeutic approach for cancer treatment.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-18(20-11-8-14-6-2-3-7-16(14)20)17-12-15(13-24-17)25(22,23)19-9-4-1-5-10-19/h2-3,6-7,12-13H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLIUTCSXACWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

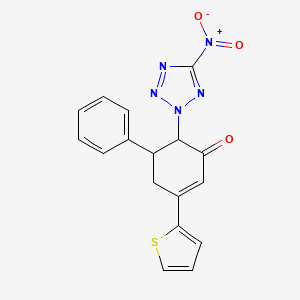
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B5132641.png)
![4-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5132644.png)
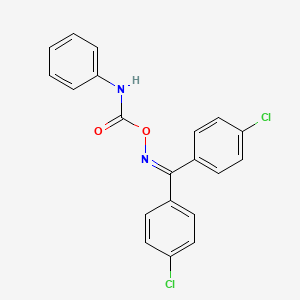
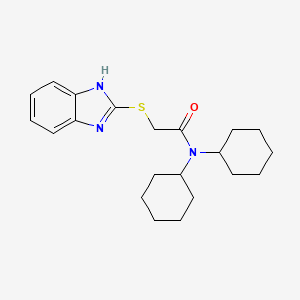
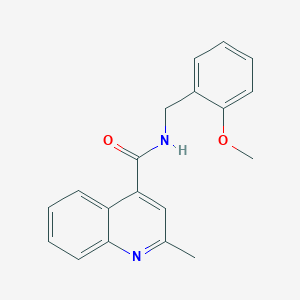
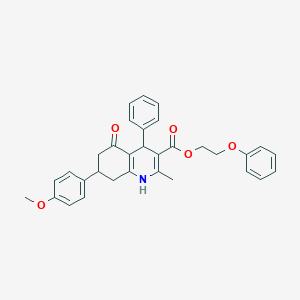
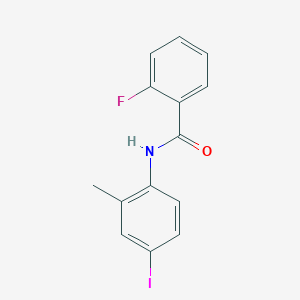
![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)
![ethyl {5-[N-(tert-butyl)glycyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5132716.png)
![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)
![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)
